molecular formula C7H4FNO B1392962 3-Fluoro-2-hydroxybenzonitrile CAS No. 28177-74-4

3-Fluoro-2-hydroxybenzonitrile

Cat. No. B1392962
CAS RN: 28177-74-4
M. Wt: 137.11 g/mol
InChI Key: IQPPBXPNFCHLER-UHFFFAOYSA-N
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Description

3-Fluoro-2-hydroxybenzonitrile is a chemical compound with the molecular formula C7H4FNO. It has a molecular weight of 137.11 . The compound is typically stored in a dry environment at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-2-hydroxybenzonitrile consists of a benzene ring with a fluoro group (F), a hydroxy group (OH), and a nitrile group (C≡N) attached to it . The InChI code for this compound is 1S/C7H4FNO/c8-6-3-1-2-5(4-9)7(6)10/h1-3,10H .


Physical And Chemical Properties Analysis

3-Fluoro-2-hydroxybenzonitrile is a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Synthesis and Liquid-Crystal Transition Temperatures

A study by Kelly and Schad (1984) delved into the synthesis and liquid-crystal transition temperatures of forty ester derivatives of 3-fluoro-4-hydroxybenzonitrile, highlighting its significance in creating novel F-substituted esters. These derivatives displayed notably higher nematic-isotropic transition temperatures compared to their unsubstituted counterparts, suggesting potential applications in materials science, particularly in the domain of liquid crystals (Kelly & Schad, 1984).

Energetic and Structural Study

Another significant research by Silva et al. (2012) conducted an energetic and structural study of monofluorobenzonitriles, including 3-fluorobenzonitrile. This study encompassed determining standard molar enthalpies of formation, vapor-pressure studies, and calculations of gas-phase enthalpies of formation. It offered insights into the thermodynamic properties of such compounds, laying a foundation for further exploration in various chemical and physical contexts (Silva et al., 2012).

Role in Drug Discovery

A research by Lund et al. (2014) explored the role of a compound related to 3-fluoro-2-hydroxybenzonitrile in the realm of drug discovery. Specifically, they studied the inhibition of CDC25 phosphatases, crucial regulators in the cell cycle. The study found that certain compounds could bind to CDC25 phosphatases and potentially disrupt key protein-protein interactions, offering a novel approach for targeting these enzymes in cancer treatment (Lund et al., 2014).

PET Tracer Development

Research by Lim et al. (2014) contributed to the development of a PET imaging agent, [(18)F]FPEB, for the metabotropic glutamate subtype 5 receptor (mGluR5). The study involved adapting the radiosynthesis of the radiotracer for clinical research and developing a simplified method for preparing the nitrobenzonitrile radiolabeling precursor, a task directly related to the properties of compounds like 3-fluoro-2-hydroxybenzonitrile (Lim et al., 2014).

Safety And Hazards

The compound is considered hazardous and comes with a warning signal word . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-fluoro-2-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO/c8-6-3-1-2-5(4-9)7(6)10/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPPBXPNFCHLER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679353
Record name 3-Fluoro-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-hydroxybenzonitrile

CAS RN

28177-74-4
Record name 3-Fluoro-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium hydride was added to a DMF solution of 2,3-difluorobenzonitrile and 2-(methylsulfonyl)ethanol, followed by stirring at room temperature to obtain 3-fluoro-2-hydroxybenzonitrile. FN: 136.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
YS Malets, OV Golovchenko - Ukrainica Bioorganica Acta, 2023 - bioorganica.com.ua
… Thus, we have designed the synthetic approach to the corresponding derivative 12 starting from the 3-fluoro-2-hydroxybenzonitrile (13). Our initial attempt of using of MeMgCl (in THF at …
Number of citations: 0 bioorganica.com.ua
E Marchi, R Sinisi, G Bergamini… - … A European Journal, 2012 - Wiley Online Library
… In particular, condensation of commercially available 2-hydroxybenzonitrile (1 a) or 3-fluoro-2-hydroxybenzonitrile (1 b) with enantiomerically pure (S or R)-phenyl glycinol (2), in the …
HF Anwar, TV Hansen - Tetrahedron Letters, 2008 - Elsevier
… 3-Fluoro-2-hydroxybenzonitrile (3): yellow solid; mp 115–117 C; IR (KBr, cm −1 ) ν: 3417, 2240, 1643; 1 H NMR (300 MHz, CDCl 3 , ppm): δ = 7.29–7.35 (m,2H), 6.94–6.98 (m, 1H), 6.10 …
Number of citations: 20 www.sciencedirect.com

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